molecular formula C14H10ClFO2 B6403325 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid CAS No. 1261958-71-7

2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid

Cat. No.: B6403325
CAS No.: 1261958-71-7
M. Wt: 264.68 g/mol
InChI Key: GFDMMLGDVFWZOW-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid typically involves the introduction of the chloro and fluoro substituents onto the benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where a suitable precursor such as 3-chloro-4-methylphenylboronic acid is reacted with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes halogenation, coupling reactions, and purification steps to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the chloro or fluoro substituents, potentially converting them to hydrogen or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl or aldehyde groups.

    Reduction: Formation of dehalogenated products or hydrogenated derivatives.

    Substitution: Formation of substituted benzoic acids with various functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and specificity, leading to desired therapeutic effects. The exact pathways involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

    2-(3-Chloro-4-methylphenyl)-benzoic acid: Lacks the fluoro substituent, which may result in different chemical and biological properties.

    2-(4-Fluorophenyl)-5-chlorobenzoic acid: Similar structure but with different positioning of the chloro and fluoro groups, affecting its reactivity and applications.

    3-Chloro-4-methylbenzoic acid: Lacks the fluoro substituent and has a simpler structure, leading to different uses and properties.

Uniqueness: 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid is unique due to the specific combination and positioning of the chloro and fluoro substituents on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-13(8)15)11-5-4-10(16)7-12(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDMMLGDVFWZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690297
Record name 3'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-71-7
Record name 3'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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